Murrayaline
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Overview
Description
Murrayaline is a natural product found in Murraya euchrestifolia with data available.
Scientific Research Applications
Chemical Composition and Synthesis
- Murrayaline is a carbazole alkaloid identified in the stem bark of Murraya euchrestifolia. This compound, along with other related alkaloids, has a 2-oxygenated 3-C-substituted carbazole nucleus, offering insight into unique chemical structures in nature (Ito, Wu, & Furukawa, 1991).
- The synthesis of this compound A–C, which are naturally occurring 2,7-dioxygenated formylcarbazole alkaloids, involves a Buchwald–Hartwig amination and a palladium(II)-catalyzed oxidative cyclization. This synthetic approach aids in the understanding of complex alkaloid structures (Hesse et al., 2014).
Potential Pharmacological Properties
- Research into compounds related to this compound, such as Murrayanine, has shown that they can induce cell cycle arrest and oxidative stress in cancer cells, specifically in A549 lung adenocarcinoma cells. This highlights the potential therapeutic applications of this compound and related compounds in oncology (Zhang, Gao, Ma, & Wang, 2019).
Traditional Medicine and Ethnopharmacology
- The Murraya genus, to which this compound belongs, has been widely used in traditional medicine in East Asia. The exploration of these compounds contributes to the understanding of traditional medical practices and their scientific basis (Kong et al., 1986).
Properties
CAS No. |
104778-01-0 |
---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.3 |
IUPAC Name |
2,7-dimethoxy-6-methyl-9H-carbazole-1-carbaldehyde |
InChI |
InChI=1S/C16H15NO3/c1-9-6-11-10-4-5-14(19-2)12(8-18)16(10)17-13(11)7-15(9)20-3/h4-8,17H,1-3H3 |
InChI Key |
LYDDEDTUWKVACV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3C=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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